molecular formula C19H25NO B123971 N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine CAS No. 480432-14-2

N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine

Cat. No. B123971
M. Wt: 283.4 g/mol
InChI Key: CPLYUIYTJCFQJD-UHFFFAOYSA-N
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Description

“N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” is a chemical compound that is a key intermediate for the preparation of Tolterodine . Tolterodine is a muscarinic receptor antagonist and is useful in the treatment of urinary incontinence .


Synthesis Analysis

The synthesis of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” involves a one-pot synthesis process using inexpensive reagents . The process starts with 3,4-dihydro-6-methyl-4-phenylcoumarin (2), which is synthesized from p-cresol and trans-cinnamic acid . This compound then reacts with diisopropylamine (6) in the presence of acetic acid to produce “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” at room temperature .


Molecular Structure Analysis

The molecular structure of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” can be analyzed using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” include the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin (2) with diisopropylamine (6) in the presence of acetic acid . This reaction is part of a one-pot synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” can be analyzed using various analytical techniques such as HPLC, MS, and NMR .

Scientific Research Applications

The synthesis of this compound involves a one-pot process using inexpensive reagents . The reaction parameters and yields have been studied in different solvents . This process is very useful for the commercialization of Tolterodine .

The synthesis of this compound involves a one-pot process using inexpensive reagents . The reaction parameters and yields have been studied in different solvents . This process is very useful for the commercialization of Tolterodine .

properties

IUPAC Name

4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYUIYTJCFQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431896
Record name N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine

CAS RN

480432-14-2
Record name 4-Methyl-2-((1RS)-3-((1-methylethyl)amino)-1-phenylpropyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480432142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-((1RS)-3-((1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956HC7TAM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Madhavi, GS Reddy, MV Suryanarayana, A Naidu - Chromatographia, 2008 - Springer
A novel liquid chromatographic method has been developed, and validated for the determination of tolterodine tartarate, for its potential three impurities in drug substances and drug …
Number of citations: 37 link.springer.com
K Srinivas, N Srinivasan, KS Reddy… - … process research & …, 2005 - ACS Publications
Tolterodine tartrate is an anticholinergic muscle relaxant used to treat urinary frequency, urinary urgency, and incontinence in people with unstable bladders. An improved, cost-effective…
Number of citations: 34 pubs.acs.org

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